molecular formula C9H11BF3NO2 B14075294 (5-Isopropyl-2-(trifluoromethyl)pyridin-4-yl)boronic acid

(5-Isopropyl-2-(trifluoromethyl)pyridin-4-yl)boronic acid

Cat. No.: B14075294
M. Wt: 233.00 g/mol
InChI Key: CWDHINXKMXDTPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5-Isopropyl-2-(trifluoromethyl)pyridin-4-yl)boronic acid is a boronic acid derivative that has gained attention in various fields of scientific research This compound is characterized by the presence of an isopropyl group, a trifluoromethyl group, and a boronic acid moiety attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Isopropyl-2-(trifluoromethyl)pyridin-4-yl)boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between a boronic acid and an aryl or vinyl halide in the presence of a palladium catalyst. The general reaction conditions include the use of a base, such as potassium carbonate, and a solvent, such as toluene or ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness. This could include the use of continuous flow reactors and more efficient purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

(5-Isopropyl-2-(trifluoromethyl)pyridin-4-yl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. The reaction conditions typically involve moderate temperatures and the use of organic solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the Suzuki-Miyaura coupling reaction with an aryl halide would yield a biaryl compound, while oxidation would produce a hydroxylated derivative .

Mechanism of Action

The mechanism of action of (5-Isopropyl-2-(trifluoromethyl)pyridin-4-yl)boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with hydroxyl groups in enzymes and other proteins, leading to inhibition or modulation of their activity. This interaction is often reversible, making the compound a valuable tool in biochemical research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both the isopropyl and trifluoromethyl groups in (5-Isopropyl-2-(trifluoromethyl)pyridin-4-yl)boronic acid makes it unique. These groups can significantly influence the compound’s reactivity and its interactions with molecular targets, providing distinct advantages in various applications .

Properties

Molecular Formula

C9H11BF3NO2

Molecular Weight

233.00 g/mol

IUPAC Name

[5-propan-2-yl-2-(trifluoromethyl)pyridin-4-yl]boronic acid

InChI

InChI=1S/C9H11BF3NO2/c1-5(2)6-4-14-8(9(11,12)13)3-7(6)10(15)16/h3-5,15-16H,1-2H3

InChI Key

CWDHINXKMXDTPN-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=NC=C1C(C)C)C(F)(F)F)(O)O

Origin of Product

United States

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